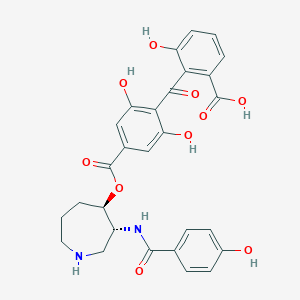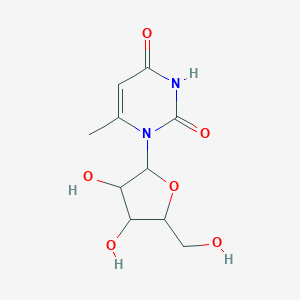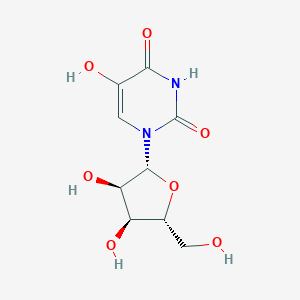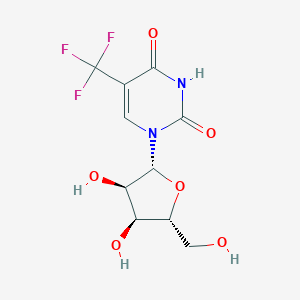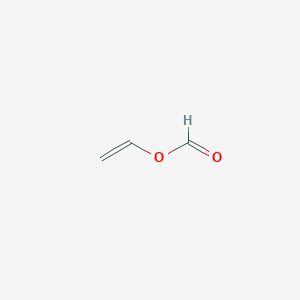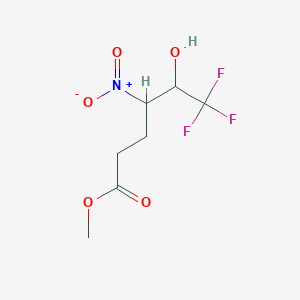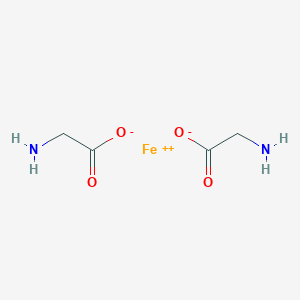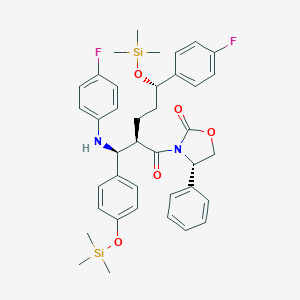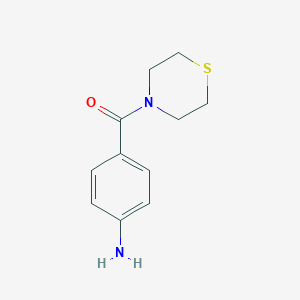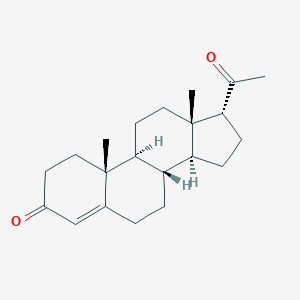
异孕酮
描述
Isoprogesterone is a synthetic steroid hormone that is structurally similar to progesterone. It is a derivative of pregnenolone and is known for its role in various biological processes, particularly in the reproductive system. Isoprogesterone is used in scientific research to study its effects on different physiological and biochemical pathways.
科学研究应用
Isoprogesterone has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of steroid hormone synthesis and metabolism.
Biology: Researchers use isoprogesterone to understand its role in cellular processes and its effects on different tissues.
Medicine: Isoprogesterone is investigated for its potential therapeutic uses, particularly in reproductive health and hormone replacement therapy.
Industry: It is used in the production of various steroid-based pharmaceuticals and as a precursor for other bioactive compounds
作用机制
Target of Action
Isoprogesterone primarily targets the progesterone receptor (PR) , which plays a significant role in maintaining the endometrium during its preparation for pregnancy . The major physiological roles of progesterone in mammals include the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy .
Mode of Action
Isoprogesterone interacts with its targets by binding and activating its nuclear receptor, PR . This interaction plays a crucial part in signaling stimuli that maintain the endometrium during its preparation for pregnancy . It may also influence uterine proliferation and differentiation during the menstrual cycle .
Biochemical Pathways
Isoprogesterone affects several biochemical pathways. One such pathway involves the reduction of Isoprogesterone to 5β-pregnane-3,20-dione by progesterone 5β-reductase (P5βR), which is then further converted into cardenolides . Additionally, Isoprogesterone has been found to have a beneficial role in affect regulation in the female brain, interacting with gamma-aminobutyric acid type A (GABA-A) receptors and inducing significant anti-depressant, anti-stress, sedative, and anxiolytic effects .
Pharmacokinetics
The pharmacokinetics of Isoprogesterone involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized mainly in the liver through various processes, including 5α- and 5β-reductase, 3α- and 3β-Hydroxysteroid dehydrogenase, 20α- and 20β-Hydroxysteroid dehydrogenase, conjugation, 17α-Hydroxylase, 21-Hydroxylase, and CYPs . The elimination half-life varies depending on the route of administration .
Result of Action
The molecular and cellular effects of Isoprogesterone’s action are diverse. It plays a key role in endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . It also has a tocolytic effect in the myometrium, counteracting the stimulatory activity of prostaglandin and oxytocin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isoprogesterone. For instance, in plants, Isoprogesterone can regulate numerous plant physiological processes at low concentrations and respond to stress . More research is needed to fully understand the influence of environmental factors on Isoprogesterone’s action in humans.
生化分析
Biochemical Properties
Isoprogesterone plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it interacts with the progesterone receptor, a protein that mediates the physiological effects of progesterone .
Cellular Effects
Isoprogesterone has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it induces secretory changes in the endometrium in preparation for fertilization and ovum implantation .
Molecular Mechanism
The mechanism of action of Isoprogesterone is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Isoprogesterone can vary with different dosages in animal models. Studies have shown that it has threshold effects and can have toxic or adverse effects at high doses .
Metabolic Pathways
Isoprogesterone is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Isoprogesterone is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Isoprogesterone and its effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Isoprogesterone can be synthesized from pregnenolone through a series of chemical reactions. The process involves the use of specific enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) which catalyzes the conversion of pregnenolone to isoprogesterone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, the production of isoprogesterone involves large-scale chemical synthesis using advanced biotechnological methods. These methods include microbial transformation processes where microorganisms like Mycolicibacterium neoaurum are used to convert sterol precursors into isoprogesterone . This approach is environmentally friendly and cost-effective, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Isoprogesterone undergoes various chemical reactions, including:
Oxidation: Isoprogesterone can be oxidized to form different metabolites.
Reduction: It can be reduced back to pregnenolone under specific conditions.
Substitution: Isoprogesterone can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various metabolites that are used in further biochemical studies. For example, the oxidation of isoprogesterone can lead to the formation of cardenolides, which have significant pharmacological properties .
相似化合物的比较
Isoprogesterone is structurally similar to other steroid hormones such as progesterone and pregnenolone. it exhibits unique properties that differentiate it from these compounds:
Progesterone: While both compounds bind to the progesterone receptor, isoprogesterone has a different binding affinity and metabolic profile.
Similar compounds include:
- Progesterone
- Pregnenolone
- Allopregnanolone
These compounds are often studied together to understand their individual and collective roles in various biological processes.
属性
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-HXIANDDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2000-66-0 | |
| Record name | Isoprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF9G358XQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary enzymatic reaction involving 17-Isoprogesterone in Eubacterium sp. strain 144?
A1: Eubacterium sp. strain 144, when grown in the presence of hemin, utilizes 16-dehydroprogesterone as a substrate and converts it to 17-Isoprogesterone through a reduction reaction catalyzed by 16-dehydroprogesterone reductase. [] The bacteria can further reduce 17-Isoprogesterone into products that lack UV absorbance at 254 nm. []
Q2: What factors influence the activity of 16-dehydroprogesterone reductase in Eubacterium sp. strain 144?
A2: The activity of this enzyme is significantly enhanced when Eubacterium sp. strain 144 is grown in the presence of hemin. [] Additionally, providing exogenous electron donors like hydrogen gas (H2) or pyruvate to the cells eliminates biphasic reaction kinetics and allows for near-complete conversion of 16-dehydroprogesterone to 17-Isoprogesterone within a shorter incubation time. []
Q3: Besides 16-dehydroprogesterone, what other steroid substrates can Eubacterium sp. strain 144 metabolize, and what are the products?
A3: Eubacterium sp. strain 144 also exhibits progesterone reductase activity. [] This enzyme catalyzes the reduction of the C4-C5 double bond in progesterone, yielding primarily 5β-pregnanedione and a smaller amount of 5α-pregnanedione. [] Further reduction of the 3-keto group in 5β-pregnanedione can also occur, resulting in the formation of a hydroxy function. []
Q4: How is 14C-labeled Isoprogesterone synthesized and purified?
A4: An improved synthesis of 14C-labeled progesterone, which includes the formation of 14C-labeled Isoprogesterone as a byproduct, has been described. [] Purification is achieved through a combination of magnesium silicate column chromatography and preparative thin-layer chromatography (TLC). [] This method allows for the isolation of 14C-labeled Isoprogesterone, along with another byproduct, 3,5,20-trioxo-4,5-seco-A-pregnan-4-14C. [] Nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the identity of the isolated compounds. []
Q5: Can you describe a synthesis pathway for 16β-hydroxymethyl Isoprogesterone and the techniques used to determine its stereochemistry?
A5: The synthesis of 16β-hydroxymethyl Isoprogesterone (IXa) involves multiple steps, starting from a precursor molecule, 16β-hydroxymethyl-17α-Δ5-pregnene-3β-ol-20-one (IV). [] The stereochemistry of this compound and its derivatives, particularly the configuration at the newly formed chiral centers, was elucidated through a combination of techniques: rotatory dispersion, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) analysis. []
Q6: How is the enzyme Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) involved in the formation of Isoprogesterone?
A6: Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) plays a crucial role in steroid metabolism, including the biosynthesis of cardiac glycosides. [] This enzyme catalyzes the conversion of pregnenolone (5-pregnen-3β-ol-20-one) to Isoprogesterone (5-pregnene-3,20-dione) through a dehydrogenation reaction. [, ]
Q7: Has Δ5-3β-hydroxysteroid dehydrogenase (3β-HSD) been isolated and characterized from any plant sources?
A7: Yes, Δ5-3β-HSD has been isolated and characterized from Digitalis lanata Ehrh., a plant species known for producing cardiac glycosides. [, ] Researchers have successfully isolated the enzyme from both the soluble fraction of suspension-cultured cells and leaves. [, ] Studies on the Digitalis lanata 3β-HSD have provided insights into its kinetic parameters, substrate specificity, and potential multifunctionality in steroid metabolism. []
Q8: What is the significance of the 8-Isoprogesterone and 8-Isotestosterone synthesis?
A8: While specific details about the synthesis of 8-Isoprogesterone and 8-Isotestosterone are limited within the provided abstracts [, ], the synthesis of these compounds suggests an interest in exploring structural variations of steroid hormones and their potential biological activities. Modifying the steroid scaffold, even subtly, can significantly impact its binding affinity to receptors and alter its downstream effects.
Q9: Has the synthesis of 17-amino-17-Isoprogesterone been reported?
A9: While the provided abstract lacks specifics, the title "THE SYNTHESIS OF 17-BETA-AMINO-17-ISOPROGESTERONE" [] strongly suggests that a synthesis pathway for this compound has been explored. Introducing an amino group at the 17-position of Isoprogesterone could significantly alter its chemical properties and potential interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)
